4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid
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Overview
Description
4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a chlorobenzyl group, a methylsulfonyl group, and an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 4-(2-Chloroethoxy)benzoic acid
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 4-(2-Hydroxyethoxy)benzoic acid
Uniqueness
4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity
Biological Activity
4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a chlorobenzyl group and a methylsulfonyl moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and signaling pathways. Notably, it acts as a positive regulator of T-cell coactivation by binding to specific glycoprotein receptors on T-cells, which are essential for T-cell receptor-mediated activation. This interaction enhances T-cell proliferation and activation of pathways such as NF-kappa-B, crucial for immune response regulation.
Biological Activities
The compound exhibits several notable biological activities:
- Immunomodulatory Effects : It enhances T-cell activation, which could be beneficial in treating autoimmune diseases and enhancing immune responses against tumors.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Case Studies
- T-cell Activation Studies : Research indicated that this compound significantly increased T-cell proliferation in vitro. This was measured using flow cytometry, showing an increase in CD4+ and CD8+ T-cell populations upon treatment with the compound.
- Occupational Exposure : A study on a related compound (3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid) revealed respiratory sensitization among workers exposed to similar chemical structures. While not directly involving this compound, this highlights the importance of understanding the safety profile of compounds with similar structures .
Data Table: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
T-cell Activation | Enhances T-cell proliferation and NF-kappa-B activation | |
Antimicrobial Activity | Preliminary evidence suggests antimicrobial effects | |
Anti-inflammatory Effects | Potential reduction in inflammation markers in vitro |
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNPAVZBYNXHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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